N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide
CAS No.: 303083-29-6
Cat. No.: VC15724219
Molecular Formula: C19H18N6O6
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303083-29-6 |
|---|---|
| Molecular Formula | C19H18N6O6 |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]pentanediamide |
| Standard InChI | InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-1-6-16(10-14)24(28)29)8-3-9-19(27)23-21-13-15-5-2-7-17(11-15)25(30)31/h1-2,4-7,10-13H,3,8-9H2,(H,22,26)(H,23,27)/b20-12+,21-13+ |
| Standard InChI Key | SQNZMWWARSPCIZ-ZIOPAAQOSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide is a complex organic compound with the chemical formula C19H18N6O6 and CAS number 303083-29-6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers. This compound is sold as-is, with no warranties regarding its purity or suitability for specific applications .
Synthesis and Applications
While specific synthesis details for N'(1),N'(5)-Bis(3-nitrobenzylidene)pentanedihydrazide are not readily available, compounds with similar structures are typically synthesized through condensation reactions involving hydrazides and aldehydes. The nitrobenzylidene groups can participate in various chemical transformations, making this compound a potential precursor for more complex molecules.
Research Findings and Potential
Given the lack of specific research findings on this compound, it is essential to consider the broader implications of its structure. Nitro-substituted compounds are known for their versatility in forming heterocyclic systems, which are crucial in pharmaceuticals . The presence of nitro groups could facilitate the synthesis of complex heterocycles with potential biological activities.
| Potential Applications | Description |
|---|---|
| Pharmaceutical Precursor | Could serve as a starting material for synthesizing complex heterocyclic compounds with potential medicinal properties. |
| Biological Activity | The nitro groups may confer biological activity, such as antibacterial or antiproliferative effects, although specific studies are needed to confirm this. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume